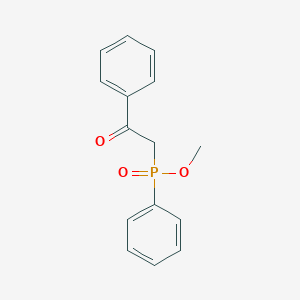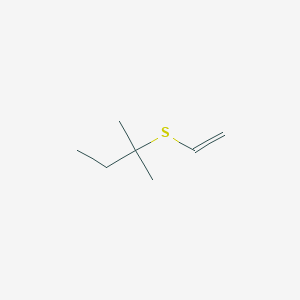
2,5-Dichlorophenyl ethyl phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichlorophenyl ethyl phenyl phosphate is an organophosphorus compound with the molecular formula C14H11Cl2O4P. This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring, an ethyl group, and a phosphate group. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorophenyl ethyl phenyl phosphate typically involves the reaction of 2,5-dichlorophenol with ethyl phenyl phosphorodichloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the phosphate ester bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dichlorophenyl ethyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can lead to the formation of phosphonates.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of phosphates.
Reduction: Formation of phosphonates.
Substitution: Formation of substituted phenyl phosphates.
Wissenschaftliche Forschungsanwendungen
2,5-Dichlorophenyl ethyl phenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Dichlorophenyl ethyl phenyl phosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by phosphorylating their active sites, leading to the disruption of normal cellular functions. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit acetylcholinesterase and other enzymes.
Vergleich Mit ähnlichen Verbindungen
- Phenyl dichlorophosphate
- Diethyl chlorophosphate
- Diphenyl phosphoryl chloride
Comparison: 2,5-Dichlorophenyl ethyl phenyl phosphate is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
38149-73-4 |
|---|---|
Molekularformel |
C14H13Cl2O4P |
Molekulargewicht |
347.1 g/mol |
IUPAC-Name |
(2,5-dichlorophenyl) ethyl phenyl phosphate |
InChI |
InChI=1S/C14H13Cl2O4P/c1-2-18-21(17,19-12-6-4-3-5-7-12)20-14-10-11(15)8-9-13(14)16/h3-10H,2H2,1H3 |
InChI-Schlüssel |
IOWGBLYDJHSGJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OC1=CC=CC=C1)OC2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-pyrrolo[3,4-g]quinoxaline](/img/structure/B14662750.png)
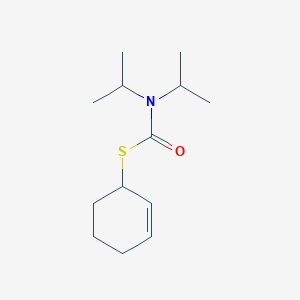

![Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester](/img/structure/B14662760.png)
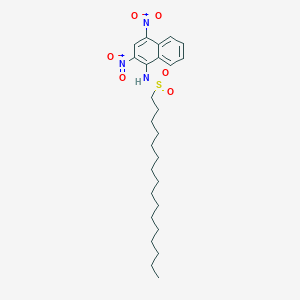
![1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]](/img/structure/B14662764.png)
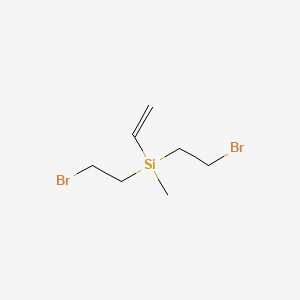


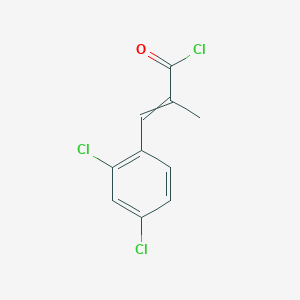
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)
